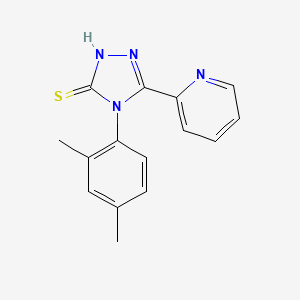
4-(2,4-dimethylphenyl)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol
Übersicht
Beschreibung
The description of a chemical compound typically includes its IUPAC name, common names, and structural formula. The structure of the compound can give insights into its potential properties and reactivity.
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired product. The choice of reactants, solvents, catalysts, and conditions can greatly affect the yield and purity of the product.Molecular Structure Analysis
Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the arrangement of atoms within a molecule and the types of bonds present.Chemical Reactions Analysis
This involves studying the reactivity of the compound. It includes understanding the types of reactions the compound can undergo, the conditions required for these reactions, and the products formed.Physical And Chemical Properties Analysis
This includes studying properties such as melting point, boiling point, solubility, and stability. These properties can affect how the compound behaves under different conditions.Wissenschaftliche Forschungsanwendungen
Antimicrobial Activities
4-(2,4-Dimethylphenyl)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol and its derivatives have been explored for their antimicrobial properties. Bayrak et al. (2009) synthesized a variety of 1,2,4-triazoles and evaluated their antimicrobial activities. Their study revealed that these compounds generally exhibit good to moderate antimicrobial activity, highlighting their potential in fighting infections and diseases caused by microorganisms (Bayrak et al., 2009).
Structural and Spectral Analysis
The structural and spectral properties of triazole derivatives have been extensively studied. Alaşalvar et al. (2021) conducted a comprehensive analysis using various spectroscopic methods and density functional theory (DFT) calculations, providing valuable insights into the electronic properties of these molecules. Such studies are crucial for understanding the chemical behavior and potential applications of triazole compounds (Alaşalvar et al., 2021).
Electrochemical Applications
Research by Nganga et al. (2017) focused on the electrochemical aspects of triazole derivatives, specifically their use in catalyzing the reduction of CO2. This research is significant for its implications in environmental chemistry and potential applications in carbon capture technologies (Nganga et al., 2017).
Anti-Proliferative Activity
Ince et al. (2020) explored the anti-proliferative activities of pyrrolidines linked to 1,2,3-triazole derivatives, highlighting the potential of these compounds in cancer research. Their findings suggest that these molecules could be effective in inhibiting the proliferation of cancer cells (Ince et al., 2020).
Corrosion Inhibition
The triazole compounds have also been studied for their role as corrosion inhibitors. Ansari et al. (2014) investigated Schiff’s bases of pyridyl substituted triazoles as corrosion inhibitors for mild steel in hydrochloric acid solution. This research is crucial for industrial applications, particularly in preventing material degradation (Ansari et al., 2014).
Safety And Hazards
Safety and hazard analysis involves understanding the potential risks associated with handling and using the compound. This can include toxicity, flammability, and environmental impact.
Zukünftige Richtungen
Future directions could involve further studies to better understand the compound’s properties or potential applications. This could include developing new synthetic routes, studying the compound’s behavior under different conditions, or exploring potential uses in medicine or industry.
Eigenschaften
IUPAC Name |
4-(2,4-dimethylphenyl)-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4S/c1-10-6-7-13(11(2)9-10)19-14(17-18-15(19)20)12-5-3-4-8-16-12/h3-9H,1-2H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLMIZCJFWTYATK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=NNC2=S)C3=CC=CC=N3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4-dimethylphenyl)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



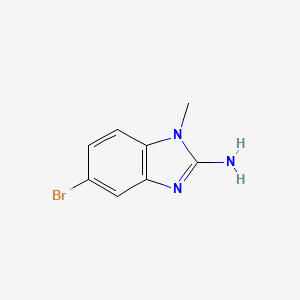
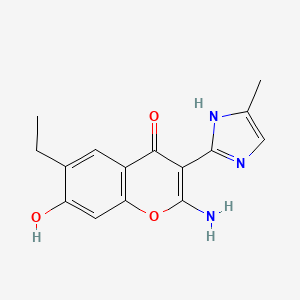
![{3-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]propyl}(methyl)amine](/img/structure/B1517451.png)


![3-{3-Carbamoyl-5,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl}propanoic acid](/img/structure/B1517455.png)
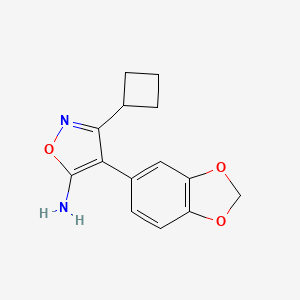
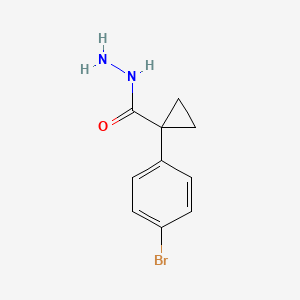
![2-Methyl-3-[(3-methylphenyl)amino]propanenitrile](/img/structure/B1517462.png)
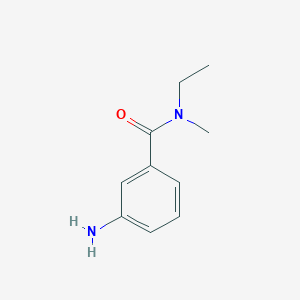
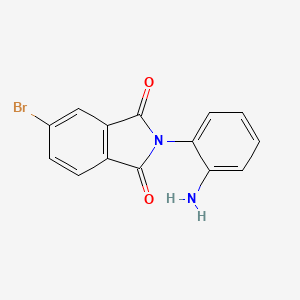
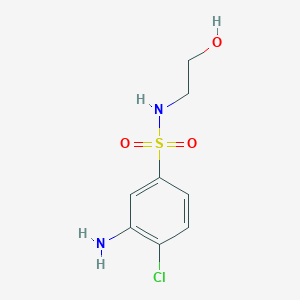
![2-[5-amino-3-(4-bromophenyl)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B1517467.png)
